

Furylfuramide: A Comprehensive Technical Guide on its Physical and Chemical Characteristics

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Compound of Interest

Compound Name: 2-Furanacetamide

Cat. No.: B15366766

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Furylfuramide, also known as AF-2, is a synthetic nitrofuran derivative that was once widely used as a food preservative, particularly in Japan.^[1] However, its use was discontinued due to concerns over its mutagenic and carcinogenic properties. This technical guide provides an in-depth overview of the physical and chemical characteristics of Furylfuramide, detailed experimental protocols for its analysis, and a visualization of its metabolic activation and genotoxicity pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and toxicology.

Physical and Chemical Characteristics

Furylfuramide is a reddish-orange crystalline solid.^[2] It is sensitive to oxidation and moisture.^[2] The key physical and chemical properties of Furylfuramide are summarized in the table below.

Property	Value	Reference(s)
Chemical Name	(Z)-2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide	[2]
Synonyms	AF-2, Tofuron, 2-(2-Furyl)-3-(5-nitro-2-furyl)acrylic acid amide	[2]
CAS Number	3688-53-7	[3]
Molecular Formula	C ₁₁ H ₈ N ₂ O ₅	[3]
Molecular Weight	248.19 g/mol	[3]
Appearance	Reddish-orange needles or crystalline powder	[2]
Melting Point	151-152 °C	[2]
Solubility	Slightly soluble in water; soluble in dimethylformamide, ethanol, and methanol.	[2]
UV Absorption Maxima (in Ethanol)	303 nm, 385 nm	[4]
LogP (Octanol-Water Partition Coefficient)	0.15	[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of Furylfuramide. While specific, published protocols for Furylfuramide are scarce, the following procedures are based on established methods for similar compounds and are expected to be applicable.

Synthesis of (Z)-2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide

This synthesis is a representative method for the preparation of Furylfuramide, based on the principles of the Perkin-Knoevenagel condensation.

Materials:

- 5-Nitro-2-furaldehyde
- 2-Furylacetic acid
- Acetic anhydride
- Triethylamine
- Thionyl chloride
- Ammonia (aqueous solution)
- Anhydrous sodium sulfate
- Dichloromethane
- Ethanol

Procedure:

- Step 1: Condensation. In a round-bottom flask, dissolve 5-nitro-2-furaldehyde and 2-furylacetic acid in acetic anhydride. Add a catalytic amount of triethylamine. Reflux the mixture for 4-6 hours.
- Step 2: Hydrolysis. After cooling, pour the reaction mixture into ice water and stir until the excess acetic anhydride is hydrolyzed. The product, 2-(2-furyl)-3-(5-nitro-2-furyl)acrylic acid, will precipitate. Filter the solid, wash with cold water, and dry.
- Step 3: Formation of the Acid Chloride. Suspend the dried acrylic acid derivative in dichloromethane and add thionyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure.
- Step 4: Amidation. Dissolve the resulting acid chloride in dichloromethane and add it dropwise to a cooled (0°C) concentrated aqueous ammonia solution with vigorous stirring. Continue stirring for 1-2 hours at room temperature.

- Step 5: Isolation and Purification. Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude Furfylfuranamide. Recrystallize the product from ethanol to yield pure (Z)-2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide.

Spectroscopic Analysis

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of the Furfylfuranamide sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder in an agate mortar.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Transfer the finely ground mixture to a pellet die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

Data Acquisition:

- Record the spectrum in the range of 4000-400 cm^{-1} .
- Collect a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.

Expected Spectral Data:

Wavenumber (cm ⁻¹)	Assignment
~3400-3200	N-H stretching (amide)
~3100-3000	C-H stretching (aromatic/vinyllic)
~1660	C=O stretching (amide I)
~1600	C=C stretching (alkene)
~1540	N-H bending (amide II)
~1500, 1340	NO ₂ stretching (asymmetric and symmetric)
~1250	C-N stretching
~1020	C-O-C stretching (furan)

Sample Preparation:

- Dissolve 5-10 mg of Furylfuramide in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.

Data Acquisition (¹H and ¹³C NMR):

- Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
- For ¹H NMR, typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
- For ¹³C NMR, a 90-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) with proton decoupling are typically used.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Expected Spectral Data:

¹H NMR (predicted):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.5-8.0	m	3H	Protons on the 5-nitrofuran ring and the vinylic proton
~6.5-7.0	m	3H	Protons on the 2-furan ring
~7.0-7.5	br s	2H	-NH ₂ (amide)

¹³C NMR (predicted):

Chemical Shift (δ , ppm)	Assignment
~165	C=O (amide)
~150-155	C-NO ₂ (nitrofuran)
~110-145	Aromatic and vinylic carbons

Sample Preparation:

- Prepare a stock solution of Furylfuramide of known concentration in a suitable UV-grade solvent (e.g., ethanol).
- Perform serial dilutions to obtain a series of standard solutions with concentrations that fall within the linear range of the spectrophotometer (typically with absorbance values between 0.1 and 1.0).

Data Acquisition:

- Use a dual-beam UV-Vis spectrophotometer.
 - Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.
 - Record the UV-Vis spectrum of each standard solution from approximately 200 to 600 nm.
- [\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

- Identify the wavelengths of maximum absorbance (λ_{max}).

Ames Test for Mutagenicity

This protocol is a standard plate incorporation assay to assess the mutagenic potential of Furfurylamine.

Materials:

- Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).[\[16\]](#)
- Molten top agar containing a trace amount of histidine and biotin.
- Minimal glucose agar plates.
- S9 fraction (rat liver homogenate) for metabolic activation.
- Furfurylamine solutions of varying concentrations.
- Positive and negative controls.

Procedure:

- Without Metabolic Activation: To a tube containing 2 mL of molten top agar at 45°C, add 0.1 mL of an overnight culture of the Salmonella tester strain and 0.1 mL of the Furfurylamine test solution.[\[7\]](#)[\[15\]](#)
- With Metabolic Activation: To a separate tube of molten top agar, add the bacterial culture, the test solution, and 0.5 mL of the S9 mix.[\[7\]](#)[\[15\]](#)
- Vortex the tubes gently and pour the contents onto minimal glucose agar plates.
- Incubate the plates at 37°C for 48-72 hours.
- Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[\[16\]](#)

DNA Adduct Analysis

This is a general procedure to detect the formation of covalent adducts between Furfurylamine and DNA.

Materials:

- DNA isolation kit.
- Enzymes for DNA hydrolysis (e.g., DNase I, nuclease P1, alkaline phosphatase).
- LC-MS/MS system.
- Furfurylamine-treated cells or tissues.

Procedure:

- DNA Isolation: Isolate genomic DNA from cells or tissues exposed to Furfurylamine using a commercial DNA isolation kit or standard phenol-chloroform extraction.
- DNA Hydrolysis: Enzymatically digest the isolated DNA to its constituent deoxynucleosides.
- LC-MS/MS Analysis: Analyze the DNA hydrolysate by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[\[10\]](#)[\[17\]](#)
- Adduct Detection: Monitor for the presence of specific mass transitions corresponding to the expected Furfurylamine-DNA adducts. The detection of these specific masses confirms the formation of DNA adducts.

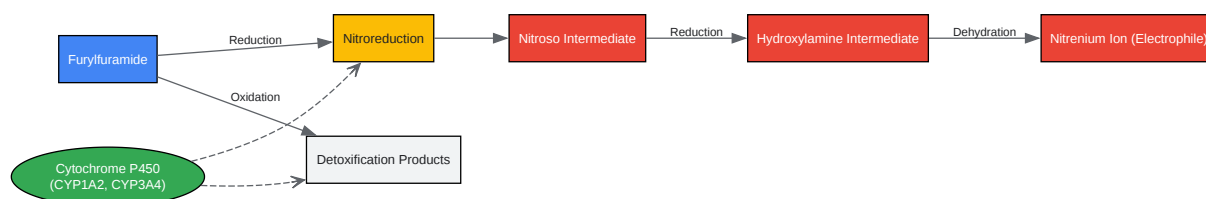
Signaling Pathways and Mechanisms of Action

The genotoxicity of Furfurylamine is primarily attributed to its metabolic activation into reactive electrophilic species that can covalently bind to cellular macromolecules, including DNA.

Metabolic Activation Pathway

Furfurylamine is metabolized by cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP3A4 in humans, which can lead to both detoxification and activation.[\[5\]](#) The activation pathway involves the reduction of the nitro group to form a reactive nitroso intermediate, which

can then be further reduced to a hydroxylamine. This hydroxylamine is unstable and can form a nitrenium ion, a highly reactive electrophile.



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Caption: Metabolic activation of Furfurylamide by Cytochrome P450 enzymes.

Genotoxicity and DNA Adduct Formation Pathway

The electrophilic nitrenium ion generated during the metabolic activation of Furfurylamide can react with nucleophilic sites on DNA bases, primarily guanine and adenine, to form covalent DNA adducts. These adducts can distort the DNA helix, leading to errors during DNA replication and transcription. If not repaired by the cell's DNA repair machinery, these lesions can result in mutations, chromosomal aberrations, and ultimately, the initiation of carcinogenesis.



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Caption: Pathway of Furylfuramide-induced genotoxicity via DNA adduct formation.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of Furylfuramide, along with comprehensive experimental protocols for its synthesis and analysis. The elucidation of its metabolic activation and genotoxicity pathways highlights the mechanisms underlying its adverse biological effects. The information presented herein is intended to be a valuable resource for the scientific community in the fields of toxicology,

pharmacology, and drug development, aiding in the understanding of the risks associated with nitrofurans compounds and guiding future research in these areas.

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